molecular formula C7H5BrO2S B1280026 5-Bromo-2-mercaptobenzoic acid CAS No. 61954-80-1

5-Bromo-2-mercaptobenzoic acid

Cat. No. B1280026
CAS RN: 61954-80-1
M. Wt: 233.08 g/mol
InChI Key: UINIBOQGXIFOQN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated benzoic acid derivatives is a topic of interest in several studies. For instance, the preparation of 5-hydroxy-3-mercapto-4-methoxybenzoic acid as an affinity-labeling reagent for catechol O-methyltransferase (COMT) was reported, highlighting the synthetic approach and the reactivity of the mercapto group in the absence of a reducing agent . Similarly, the synthesis of 3-(Bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through a regioselective bromocyclization process was developed, demonstrating the versatility of brominated benzoic acids in constructing complex molecules .

Molecular Structure Analysis

The molecular structure of brominated benzoic acids has been analyzed using various techniques. For example, the crystal structure of 2-bromoacetoxybenzoic acid was determined, showing a close structural analogy to aspirin with a rotationally disordered bromine atom . Additionally, density functional theory (DFT) calculations were performed on 2-amino-5-bromobenzoic acid to determine the most stable conformer and to analyze the vibrational and electronic transitions .

Chemical Reactions Analysis

Brominated benzoic acids participate in a variety of chemical reactions. They have been used as building blocks in the construction of spirobenzolactones and spirobenzolactams through sequential intramolecular free radical Michael additions . The reactivity of these compounds under different conditions can provide insights into the potential reactions of 5-Bromo-2-mercaptobenzoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of

Scientific Research Applications

  • Synthesis of SGLT2 Inhibitors

    • Field : Pharmaceutical Chemistry
    • Application : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
    • Method : The compound was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
    • Results : The preparation was run successfully on approximately 70 kg/batch with the total yield of 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
  • α-Glucosidase Inhibitors

    • Field : Medicinal Chemistry
    • Application : 5-Bromo-2-aryl benzimidazole derivatives were synthesized and evaluated as potential inhibitors of α-glucosidase enzyme .
    • Method : The synthesis of 5-bromo-2-aryl benzimidazole derivatives was carried out and characterized by different spectroscopic techniques .
    • Results : Twenty-three compounds out of twenty-five showed excellent to moderate activity in the range of IC50=12.4–103.2 μM. Especially, one compound was found to be five-fold more active than the standard .

properties

IUPAC Name

5-bromo-2-sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO2S/c8-4-1-2-6(11)5(3-4)7(9)10/h1-3,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINIBOQGXIFOQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40489471
Record name 5-Bromo-2-sulfanylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40489471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-mercaptobenzoic acid

CAS RN

61954-80-1
Record name 5-Bromo-2-sulfanylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40489471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-mercaptobenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
BB Nandi, BC Dash - Agricultural and Biological Chemistry, 1976 - academic.oup.com
… 0.6 g of 5-bromo 2-mercaptobenzoic acid in a dry conical flask with 2 ml of thionyl chloride was refluxed on a water bath for more than an hour to convert the acid completely to the acid …
Number of citations: 1 academic.oup.com
S Oya, SR Choi, MP Kung, HF Kung - Nuclear medicine and biology, 2007 - Elsevier
Two novel ligands with 4′ substitution on the Phenyl Ring B of biphenylthiol, 5-chloro-2-(2′-((dimethylamino)methyl)-4′-iodophenylthio)benzenamine (7) and 2-(2′-((dimethylamino…
Number of citations: 27 www.sciencedirect.com
H Sugiyama, M Yoshida, K Mori… - Chemical and …, 2007 - jstage.jst.go.jp
As a novel class of IKKb inhibitors, a series of tricyclic furan derivatives was designed and synthesized based on the structure of known thiophene IKKb inhibitors. Among the various …
Number of citations: 48 www.jstage.jst.go.jp

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